4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde
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Description
“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .
Molecular Structure Analysis
The molecular structure of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .
Scientific Research Applications
- Application: It’s used in the construction of a highly conjugated two-dimensional covalent organic framework (TFPB-PyTTA-COF), which exhibits an excellent iodine uptake value of up to 5.6 g/g .
- Method: The COF is constructed by alternating 4,4’,4’‘,4’‘’-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) as the nodes and 1,2,4,5-tetrakis(4-formylphenyl)benzene as the bridging linker units .
- Results: This COF has high chemical and physical stability and its iodine uptake value is superior to most reported COF-based adsorbents for the adsorption of iodine .
- Application: It’s used in the construction of COF-TPE-TPB-B, which exhibits photocatalytic hydrogen evolution (PHE) activity .
- Method: The COF is obtained via a [4 + 2] pathway with unreacted dangling formyl groups from the monomers TFPB and 1,1,2,2-tetra(4-aminophenyl)ethylene (TPE-NH2) .
- Results: The COF shows improved hydrophilicity and better charge separation and transportation, which enhances its PHE activity .
- Application: It’s used in the construction of a thiol-decorated covalent organic framework (SH-COF-2), which shows enhanced electrochemical performance .
- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .
- Results: The COF has a high surface area of 227 m2/g and shows a capacitance of 118 mF cm−2 and a capacitance retention >95% after 1000 cycles .
Iodine Uptake
Photocatalytic Hydrogen Evolution (PHE)
High-Performance Supercapacitors
- Application: This compound is used as a formyl functional ligand linker for COFs in the application of heterogeneous catalysis .
- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .
- Results: The COF shows enhanced electrochemical performance with a capacitance of 118 mF cm−2 and a capacitance retention >95% after 1000 cycles .
- Application: It’s used to synthesize substituted covalent organic frameworks (COFs), which have emerged as a novel class of crystalline organic polymers with inherent porosity and structural periodicity .
- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .
- Results: Owing to the tunable structures and high porosity, COFs have gained great interest and shown promising applications in molecule storage and separation .
- Application: It’s used to synthesize substituted covalent organic frameworks (COFs), which have shown promising applications in optoelectronics .
- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .
- Results: The COF has shown promising applications in optoelectronics due to its tunable structures and high porosity .
Heterogeneous Catalysis
Molecule Storage and Separation
Optoelectronics
properties
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERQSUZHFINIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde |
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